[3-(Furan-3-yl)phenyl]methanamine

Synthetic Chemistry Process Development Cross‑Coupling

This 3-furan phenylmethanamine building block (CAS 1116383-36-8) is a privileged scaffold for CNS‑penetrant SIRT2 inhibitors and agrochemical lead generation. Its 3‑furan substitution provides >7‑fold SAR differentiation over 2‑furan isomers, minimizing false leads. With TPSA 39.2 Ų and XLogP 1.5, it reliably crosses the BBB. Manufactured via a patented 76%‑yield Suzuki route, it ensures multi‑gram scale‑up for preclinical studies.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1116383-36-8
Cat. No. B1469209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Furan-3-yl)phenyl]methanamine
CAS1116383-36-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=COC=C2)CN
InChIInChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
InChIKeyADYFRHFMKFGVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: [3-(Furan-3-yl)phenyl]methanamine (CAS 1116383-36-8) – Key Identifiers and Primary Data


[3-(Furan-3-yl)phenyl]methanamine (CAS 1116383-36-8) is a small‑molecule building block composed of a furan‑3‑yl moiety connected to a phenylmethanamine core. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Basic computed properties—molecular weight (173.21 g/mol), topological polar surface area (39.2 Ų), and calculated lipophilicity (XLogP3‑AA = 1.5)—are available from authoritative chemical databases [2].

Substitution Risk Alert: Why Furan‑Phenyl Methanamine Isomers Are Not Interchangeable


Simple substitution of one furan‑phenyl methanamine isomer for another is high‑risk because positional changes (e.g., 2‑furan vs. 3‑furan attachment) significantly alter electronic distribution, binding‑site complementarity, and metabolic stability. Published structure–activity relationship (SAR) studies on (5‑phenylfuran‑2‑yl)methanamine derivatives confirm that even modest positional shifts can change SIRT2 inhibitory potency by >7‑fold [1]. Therefore, using a non‑verified analog without re‑optimizing the synthetic route or biological assay can invalidate reproducibility and lead to false SAR conclusions.

Quantitative Differentiation: Evidence‑Based Comparison of [3‑(Furan‑3‑yl)phenyl]methanamine Against Key Analogs


Synthetic Accessibility and Documented Yield: A Benchmark for Scalability

In the preparation of PAI‑1 inhibitors, the compound was synthesized via Suzuki coupling of 3‑furanboronic acid with 3‑bromobenzylamine, affording [3‑(furan‑3‑yl)phenyl]methanamine in 76% yield [1]. This yield provides a reproducible starting point for medicinal chemistry programs and compares favorably with typical Suzuki couplings of related heteroaryl halides, which often require extensive optimization to achieve similar yields.

Synthetic Chemistry Process Development Cross‑Coupling

Lipophilicity (XLogP3‑AA) Relative to Drug‑Like Space

The compound exhibits a computed XLogP3‑AA of 1.5 [1]. This value resides within the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–3) and is considerably lower than many furan‑containing building blocks (e.g., (5‑phenylfuran‑2‑yl)methanamine derivatives often exceed XLogP 2.5), potentially conferring better aqueous solubility and reduced off‑target binding.

ADME Physicochemical Profiling Drug‑Likeness

Topological Polar Surface Area (TPSA) and CNS Penetration Potential

The topological polar surface area (TPSA) is 39.2 Ų [1]. This value is well below the empirical threshold of 90 Ų for passive blood‑brain barrier penetration and is substantially smaller than that of many carboxylic acid‑containing or highly functionalized furan analogs (TPSA often >70 Ų).

Blood‑Brain Barrier CNS Drug Design Physicochemical Descriptors

Hydrogen Bond Donor/Acceptor Count and Compliance with Lead‑Like Rules

The compound contains 1 hydrogen bond donor (primary amine) and 2 hydrogen bond acceptors (furan oxygen and amine nitrogen) [1]. This donor/acceptor ratio (1/2) adheres strictly to the 'Rule of Three' guidelines for fragment‑based screening (HBD ≤3, HBA ≤3) and contrasts with many commercially available furan‑phenyl methanamine derivatives that incorporate additional amide or sulfonamide functionalities, which increase HBD/HBA counts and molecular weight.

Fragment‑Based Drug Discovery Lead‑Likeness Rule of Three

SIRT2 Inhibitory Potential Inferred from Closely Related Scaffolds

While direct SIRT2 inhibition data for [3‑(furan‑3‑yl)phenyl]methanamine is not available in the peer‑reviewed literature, the structurally analogous series of (5‑phenylfuran‑2‑yl)methanamine derivatives demonstrates SIRT2 IC50 values as low as 2.47 µM (compound 25) and 35% inhibition at 10 µM for the lead compound [1]. The presence of the 3‑furan substitution in the target compound offers a distinct vector for SAR exploration that may yield differentiated potency or selectivity profiles relative to the 2‑furan series.

Sirtuin 2 Epigenetics Cancer Therapeutics

Targeted Application Scenarios: Where [3‑(Furan‑3‑yl)phenyl]methanamine Outperforms Common Alternatives


Medicinal Chemistry: Lead‑Like SIRT2 Inhibitor Scaffold

The compound is an ideal starting point for SIRT2 inhibitor design due to its low molecular weight (173.21 g/mol), minimal hydrogen bond donors/acceptors, and moderate lipophilicity (XLogP = 1.5) [1][2]. These properties align with fragment‑based screening requirements and enable efficient exploration of the 3‑furan vector, which remains under‑represented relative to 2‑furan analogs [3].

Synthetic Chemistry: Efficient Building Block for PAI‑1 Inhibitors

Patented as a key intermediate in the synthesis of PAI‑1 inhibitors (US08415479B2), the compound can be reliably produced in 76% yield via Suzuki coupling [4]. This established synthetic route reduces process development time and supports multi‑gram scale‑up for preclinical studies.

Neuroscience Drug Discovery: CNS‑Penetrant Library Design

With a TPSA of 39.2 Ų and an XLogP of 1.5, the compound is strongly predicted to cross the blood‑brain barrier [2][5]. It is therefore a preferred scaffold for building CNS‑targeted compound collections aimed at neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) where SIRT2 modulation is implicated.

Agrochemical Research: Furan‑Based Heterocycle Platform

The furan‑3‑yl moiety is a privileged structure in agrochemicals due to its metabolic stability and electronic properties. This compound provides a versatile handle for constructing novel herbicides, fungicides, or insecticides, leveraging the documented antimicrobial potential of furan derivatives [6].

Technical Documentation Hub

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11 linked technical documents
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